molecular formula C13H15N3O3S B492702 N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide CAS No. 638137-30-1

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide

Cat. No.: B492702
CAS No.: 638137-30-1
M. Wt: 293.34g/mol
InChI Key: FMVCZDDDIMVTJP-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Thioether Formation: The thiol group is introduced by reacting the quinazolinone derivative with a suitable thiol reagent under mild conditions.

    Acetamide Formation: The final step involves the reaction of the thioether with 2-chloro-N-(2-hydroxyethyl)acetamide to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with sodium borohydride can produce the dihydroquinazoline derivative.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.

    Thioether Compounds: Compounds with similar thioether linkages, such as 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)ethanol.

Uniqueness

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-16-12(19)9-4-2-3-5-10(9)15-13(16)20-8-11(18)14-6-7-17/h2-5,17H,6-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVCZDDDIMVTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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